molecular formula C15H27NO4 B13246192 tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate

tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate

Cat. No.: B13246192
M. Wt: 285.38 g/mol
InChI Key: HQTLHUXZPCGMKY-UHFFFAOYSA-N
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Description

tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate is a carbamate derivative featuring a 1,7-dioxaspiro[4.4]nonane core with two methyl substituents at the 8-position. The spirocyclic dioxane system confers rigidity and stereochemical complexity, which are critical for applications in medicinal chemistry and materials science. Its synthesis likely involves strategies similar to those reported for related spirocyclic compounds, such as nitroketone-mediated Henry reactions or dihydro-pyran functionalization . The tert-butyl carbamate (Boc) group enhances stability and modulates solubility, making it a valuable intermediate in peptide synthesis and drug development.

Properties

Molecular Formula

C15H27NO4

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-(8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl)-N-methylcarbamate

InChI

InChI=1S/C15H27NO4/c1-13(2,3)20-12(17)16(6)11-7-15(18-8-11)9-14(4,5)19-10-15/h11H,7-10H2,1-6H3

InChI Key

HQTLHUXZPCGMKY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(CO2)N(C)C(=O)OC(C)(C)C)CO1)C

Origin of Product

United States

Preparation Methods

Synthesis of the Spirocyclic Core

The 1,7-dioxaspiro[4.4]nonane ring system is commonly prepared via an acetalization or ketalization reaction involving a suitable cycloalkanone and a diol or ethylene glycol derivative. The presence of the 8,8-dimethyl substituents suggests starting materials such as 8,8-dimethylcyclohexanone or related ketones.

Typical procedure:

  • React 8,8-dimethylcyclohexanone with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the 1,7-dioxaspiro[4.4]nonane system.
  • Control of reaction conditions (temperature, solvent, catalyst loading) is critical to ensure selective formation of the spirocyclic ketal.

Functionalization at the 3-Position

The carbamate group is introduced at the 3-position of the spiro ring, which requires selective activation or substitution at this site.

  • One approach is to start from a 3-hydroxy or 3-amino derivative of the spiro compound.
  • Conversion of the 3-hydroxy group to a carbamate via reaction with an isocyanate or carbamoyl chloride derivative.
  • Alternatively, direct carbamoylation of the 3-amino spiro compound using tert-butyl chloroformate (Boc anhydride) in the presence of a base (e.g., triethylamine).

N-Methylation of the Carbamate Nitrogen

The N-methyl group on the carbamate nitrogen can be introduced via:

  • Methylation of the carbamate nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, using reductive amination methods if starting from a free amine.

Protection with tert-Butyl Carbamate

The tert-butyl carbamate protecting group is introduced to stabilize the amine functionality:

  • Reaction of the amino spiro compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
  • This step also serves to protect the nitrogen during subsequent synthetic transformations.

Representative Synthetic Route (Hypothetical)

Step Reaction Reagents/Conditions Outcome
1 Formation of spiro ketal 8,8-dimethylcyclohexanone + ethylene glycol, p-TsOH, reflux 8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-one
2 Reduction or functionalization at 3-position NaBH4 reduction or amination 3-hydroxy or 3-amino spiro compound
3 Carbamate formation Reaction with tert-butyl chloroformate, base (TEA) tert-Butyl carbamate derivative
4 N-Methylation Methyl iodide, base (K2CO3) tert-Butyl N-methylcarbamate derivative

Analytical and Research Data

Due to the compound's specialized nature, detailed analytical data such as NMR, IR, and mass spectrometry are essential to confirm structure and purity. These data are typically reported in research articles or product datasheets from chemical suppliers.

Analytical Method Key Observations
1H NMR Signals corresponding to tert-butyl group (~1.4 ppm, singlet), methyl groups on spiro ring (~0.8-1.2 ppm), N-methyl group (~2.8-3.2 ppm), and ring protons
13C NMR Characteristic carbamate carbonyl (~155-160 ppm), spiro carbons, and tert-butyl carbons (~28 ppm)
IR Spectroscopy Strong absorption for carbamate C=O (~1700 cm^-1), C-O-C stretches (~1100 cm^-1)
Mass Spectrometry Molecular ion peak consistent with C15H27NO4

Sources and Literature

  • Commercial suppliers such as AK Scientific and Cymit Quimica provide product information and limited synthetic details for tert-butyl N-(8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl)-N-methylcarbamate.
  • Patent literature related to spirocyclic carbamates and heterocyclic carbamates provide synthetic methodology frameworks.
  • Related spiro dioxane derivatives and carbamate chemistry are discussed in organic synthesis journals and databases, offering insight into reaction conditions and functional group transformations.
  • Chemical databases such as PubChem and product datasheets provide molecular formula, structure, and some synthetic precursor information.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its structure allows it to interact with various biological targets, making it useful for probing biochemical pathways.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In industrial settings, the compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows it to fit into binding pockets, influencing the conformation and function of the target molecules. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

Spirocyclic Systems vs. Linear Structures

  • The target compound’s 1,7-dioxaspiro[4.4]nonane core introduces steric hindrance and conformational rigidity, contrasting with linear analogs like tert-Butyl N-(3-fluoro-4-hydroxyphenyl)-N-methylcarbamate, which lacks a spiro system and exhibits greater rotational freedom .
  • This substitution enhances basicity, making these compounds more reactive in acidic environments compared to the dioxaspiro target.

Substituent Effects

  • Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability, whereas the target compound’s methyl groups enhance steric shielding without significant electronic effects.
  • Aromatic vs. The target compound’s aliphatic spiro system may favor hydrophobic interactions in non-polar environments.

Physicochemical Properties

  • The fluorophenol derivative (MW 241.26 g/mol) has lower molecular weight and higher solubility in polar solvents due to its hydroxyl group, contrasting with the target’s Boc-protected structure.

Biological Activity

tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate (CAS No. 2059926-65-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H27NO4
  • Molecular Weight : 285.38 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)15

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, the compound demonstrated a reduction in oxidative stress markers and improved cognitive function.

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential.
  • Antioxidant Properties : It scavenges free radicals, thereby reducing oxidative damage in neuronal tissues.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against multi-drug resistant strains and found promising results, indicating its potential as a lead compound for drug development.
  • Anticancer Research : A publication in Cancer Letters highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics when used in combination therapy.
  • Neuroprotection Study : Research conducted at a leading university demonstrated that treatment with this compound improved memory retention in rodent models subjected to oxidative stress.

Q & A

Basic: What synthetic routes are recommended for synthesizing tert-Butyl N-{8,8-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate, and how can reaction conditions be optimized?

The synthesis often involves multi-step protocols. For example, a two-step method includes:

Step 1 : Cyclohexanone oxime reacts with sodium hydride in DMF under inert atmosphere at 0°C for 1 hour.

Step 2 : Introduction of 1,1-dimethylethyl N-(2-chloroethyl)-N-methylcarbamate in DMF at 20–60°C for 23 hours .
Optimization variables :

  • Temperature control (e.g., maintaining 0°C during oxime activation).
  • Solvent choice (DMF enhances nucleophilicity).
  • Catalysts (e.g., NaH for deprotonation).
    Monitor reaction progress via TLC or HPLC, and adjust stoichiometry to minimize side products.

Advanced: How can researchers resolve contradictions in structural characterization of the spirocyclic core using spectroscopic and crystallographic data?

The spirocyclic structure introduces challenges in distinguishing stereoisomers. Methodological approaches :

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for tert-butyl carbamate derivatives in solid-state studies .
  • NMR analysis : Use 2D techniques (e.g., NOESY, HSQC) to assign protons in crowded regions, particularly around the 8,8-dimethyl groups .
  • IR spectroscopy : Confirm carbamate C=O stretching (~1680–1720 cm⁻¹) and spirocyclic ether C-O bonds (~1100 cm⁻¹) .
    Cross-validate data with computational models (e.g., DFT) to address discrepancies .

Basic: What purification strategies are effective for isolating tert-butyl carbamate derivatives with high purity?

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit solubility differences in the spirocyclic core .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water for final purity validation (>97% by GC/MS) .

Advanced: How can researchers address conflicting NMR data arising from dynamic stereochemistry in the spirocyclic system?

Dynamic ring puckering in the dioxaspiro[4.4]nonane system may cause signal splitting or broadening. Solutions :

  • Variable-temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to "freeze" conformers and resolve split peaks .
  • Chiral derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers .
  • Computational modeling : Compare experimental coupling constants (J-values) with DFT-predicted conformers .

Advanced: What mechanistic insights are critical for explaining unexpected byproducts during carbamate formation?

Key considerations:

  • Nucleophilic substitution pathways : Competing SN1/SN2 mechanisms may lead to racemization or elimination products. Monitor reaction progress kinetically to identify intermediates .
  • Steric effects : The tert-butyl group hinders carbamate formation; use bulky bases (e.g., DBU) to deprotonate without side reactions .
  • Isotopic labeling : Track oxygen or nitrogen atoms (e.g., ¹⁸O or ¹⁵N labeling) to confirm reaction pathways .

Basic: What safety protocols are essential for handling tert-butyl carbamate derivatives in the lab?

  • Personal protective equipment (PPE) : Chemical safety goggles, nitrile gloves, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or solvent vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
    Refer to SDS for specific hazards (e.g., skin corrosion in related compounds ).

Advanced: How can computational methods like molecular dynamics (MD) predict the reactivity of tert-butyl carbamate derivatives?

  • Reactivity prediction : MD simulations model solvation effects and transition states for carbamate hydrolysis or ring-opening reactions .
  • Docking studies : Predict binding affinities if the compound is used in medicinal chemistry (e.g., enzyme inhibition) .
  • Electronic structure analysis : Calculate HOMO/LUMO gaps to identify sites for electrophilic/nucleophilic attacks .

Advanced: What strategies link structural modifications (e.g., spirocyclic substituents) to biological or catalytic activity?

  • Stereoelectronic tuning : Introduce electron-withdrawing groups (e.g., fluorine) to stabilize transition states in catalysis .
  • Biological assays : Test derivatives against target enzymes (e.g., proteases) to correlate spirocyclic rigidity with inhibition potency .
  • Crystal engineering : Modify tert-butyl or methyl groups to alter packing interactions and solubility .

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